2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a sulfanylideneimidazolidinone core, a sulfamoylphenyl group, and a propoxyphenylacetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions For instance, the reaction may begin with the formation of the imidazolidinone ring through the cyclization of a suitable precursorThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide
- N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
What sets 2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups and structural features. This distinct structure contributes to its specific chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H30N4O5S2 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-[5-oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O5S2/c1-2-18-37-23-12-10-21(11-13-23)30-26(33)19-25-27(34)32(22-6-4-3-5-7-22)28(38)31(25)17-16-20-8-14-24(15-9-20)39(29,35)36/h3-15,25H,2,16-19H2,1H3,(H,30,33)(H2,29,35,36) |
InChI Key |
SIDWKGOYPFOOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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